molecular formula C21H22OSi B1465988 {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol CAS No. 1217863-72-3

{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol

Cat. No. B1465988
CAS RN: 1217863-72-3
M. Wt: 318.5 g/mol
InChI Key: BAQIQWQRZODINS-UHFFFAOYSA-N
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Description

“{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol” is a chemical compound with the CAS Number: 1217863-38-1 . It has a linear formula of C16H20OSi . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular weight of “this compound” is 256.42 . Its InChI Code is 1S/C16H20OSi/c1-13-8-10-15(11-9-13)18(2,3)16-7-5-4-6-14(16)12-17/h4-11,17H,12H2,1-3H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid . The compound’s IUPAC name is {2-[dimethyl(4-methylphenyl)silyl]phenyl}methanol .

Scientific Research Applications

Asymmetric Synthesis

One study discusses the asymmetric synthesis of α-hydroxy esters using a chiral auxiliary, demonstrating the utility of certain compounds in promoting enantioselective reactions (Jung, Ho, & Kim, 2000). This could suggest that "{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol" might find applications in asymmetric synthesis, possibly as a chiral auxiliary or in developing new methodologies for enantioselective reactions.

Photochemical Reactions

Another area of research involves the study of photochemical reactions, particularly the photodehalogenation of chlorophenols, highlighting the role of aryl cation and carbene intermediates (Manet et al., 2006). This study underscores the potential of using photochemistry to generate reactive intermediates, which might be applicable to compounds like "this compound" for synthesizing new materials or facilitating unique chemical transformations.

Organic Electronics and Sensing

Research on the electronic spectra of ortho-substituted phenols in various solvents, including methanol, explores the solvatochromic behavior and the impact of substituents on electronic properties (Tetteh et al., 2018). This could hint at the potential use of "this compound" in developing optical materials or sensors, given its structural features that may allow for interesting electronic and photophysical properties.

Catalysis

A study on the kinetics and mechanisms of reactions involving diaryl- and dialkylgermylenes with alcohols provides insights into how such compounds interact with alcohols, which could be relevant for understanding the reactivity of "this compound" in catalytic or synthetic contexts (Lollmahomed, Harrington, & Leigh, 2006).

Safety and Hazards

The safety information for “{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

[2-[dimethyl-(4-phenylphenyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22OSi/c1-23(2,21-11-7-6-10-19(21)16-22)20-14-12-18(13-15-20)17-8-4-3-5-9-17/h3-15,22H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQIQWQRZODINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726221
Record name {2-[([1,1'-Biphenyl]-4-yl)(dimethyl)silyl]phenyl}methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217863-72-3
Record name 2-([1,1′-Biphenyl]-4-yldimethylsilyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217863-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[([1,1'-Biphenyl]-4-yl)(dimethyl)silyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[dimethyl(4-phenylphenyl)silyl]phenyl}methanol
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